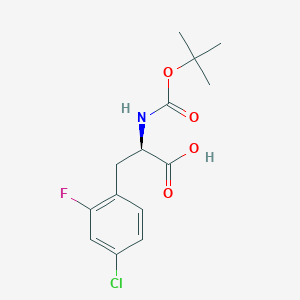

Boc-D-2-Fluoro-4-chlorophe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Boc-D-2-Fluoro-4-chlorophe” is a chemical compound with the molecular formula C14H17ClFNO4 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “Boc-D-2-Fluoro-4-chlorophe” involves various processes such as asymmetric synthesis of amino acids, modified amino acids, tailor-made amino acids, enzymatic synthesis of amino acids, protonation and deprotonation of amino acids, protection and deprotection of amino acids, and proteolytic synthesis of amino acids .Molecular Structure Analysis

The molecular structure of “Boc-D-2-Fluoro-4-chlorophe” is represented by the formula C14H17ClFNO4 . The molecular weight of the compound is 317.741 .Chemical Reactions Analysis

“Boc-D-2-Fluoro-4-chlorophe” is involved in various chemical reactions. It is used in the synthesis of amino acids and can be labeled with click chemistry reactions and unnatural amino acid reactions .Physical And Chemical Properties Analysis

“Boc-D-2-Fluoro-4-chlorophe” has a density of 1.3±0.1 g/cm3 and a boiling point of 448.1±45.0 °C at 760 mmHg .Scientific Research Applications

Synthesis of Fluorinated Amino Acids

“Boc-D-2-Fluoro-4-chlorophe” is a fluorinated amino acid. Fluorinated amino acids are often used in the synthesis of peptides and proteins with enhanced stability and altered properties .

Drug Development

Fluorinated compounds, including fluorinated amino acids like “Boc-D-2-Fluoro-4-chlorophe”, are often used in the development of pharmaceuticals. The presence of fluorine can enhance the drug’s metabolic stability, bioavailability, and selectivity .

Biochemical Research

Fluorinated amino acids can be used in biochemical research to study protein structure and function. They can be incorporated into proteins to probe the role of specific amino acids .

Chemical Biology

In chemical biology, fluorinated amino acids can be used to study protein-protein interactions and other biological processes. They can also be used to create ‘bio-orthogonal’ chemical reactions, which can occur inside living organisms without interfering with their normal biochemistry .

Material Science

Fluorinated compounds are often used in the development of advanced materials due to their unique properties, such as high thermal stability and resistance to degradation .

Environmental Science

Fluorinated compounds, including fluorinated amino acids, can be used in environmental science research. For example, they can be used to study the environmental fate and transport of fluorinated organic compounds .

Safety and Hazards

When handling “Boc-D-2-Fluoro-4-chlorophe”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name |

(2R)-3-(4-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTXFWANMGZCPG-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-2-Fluoro-4-chlorophe | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2513813.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2513814.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2513828.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2513834.png)